molecular formula C12H13F3N2O B14863390 3-(2-Trifluoromethyl-benzyl)-piperazin-2-one

3-(2-Trifluoromethyl-benzyl)-piperazin-2-one

Cat. No.: B14863390
M. Wt: 258.24 g/mol
InChI Key: BKYDFGLQLOWAMC-UHFFFAOYSA-N
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Description

®-3-(2-TRIFLUOROMETHYL-BENZYL)-PIPERAZIN-2-ONE is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperazin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-TRIFLUOROMETHYL-BENZYL)-PIPERAZIN-2-ONE typically involves the reaction of 2-(trifluoromethyl)benzyl bromide with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the piperazine moiety, forming the desired product.

Industrial Production Methods

Industrial production of ®-3-(2-TRIFLUOROMETHYL-BENZYL)-PIPERAZIN-2-ONE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-TRIFLUOROMETHYL-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

®-3-(2-TRIFLUOROMETHYL-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-3-(2-TRIFLUOROMETHYL-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide
  • 2-(Trifluoromethyl)benzyl bromide
  • ®-gamma-(2-trifluoromethyl-benzyl)-L-proline hydrochloride

Uniqueness

®-3-(2-TRIFLUOROMETHYL-BENZYL)-PIPERAZIN-2-ONE is unique due to the presence of both the trifluoromethyl group and the piperazin-2-one ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

3-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-one

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-4-2-1-3-8(9)7-10-11(18)17-6-5-16-10/h1-4,10,16H,5-7H2,(H,17,18)

InChI Key

BKYDFGLQLOWAMC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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